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Compound of Interest

Compound Name: 10-Hydroxydihydroperaksine

Cat. No.: B15526547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of sarpagine-type alkaloids,

with a specific focus on the synthesis of 19(S),20(R)-dihydroperaksine. While the direct total

synthesis of 10-Hydroxydihydroperaksine has not been explicitly detailed in the literature,

this guide presents the established synthesis of the parent compound, dihydroperaksine, and

proposes a robust protocol for the late-stage introduction of a hydroxyl group at the C-10

position of the indole nucleus.

Part 1: Total Synthesis of 19(S),20(R)-
Dihydroperaksine
The enantioselective total synthesis of 19(S),20(R)-dihydroperaksine has been achieved by the

Cook research group. The strategy hinges on a key haloboration reaction to construct the

pentacyclic core, followed by regioselective hydroboration and controlled oxidation.

Synthetic Strategy Overview
The overall synthetic workflow for 19(S),20(R)-dihydroperaksine is depicted below. The

synthesis begins with D-tryptophan and proceeds through several key intermediates to furnish

the final natural product.
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Caption: Synthetic workflow for 19(S),20(R)-dihydroperaksine.

Experimental Protocols
Step 1: Synthesis of the Pentacyclic Core (14) via Haloboration

The optically active tetracyclic ketone is converted to the pentacyclic core of the C-19 methyl-

substituted Na-H sarpagine and ajmaline alkaloids via a critical haloboration reaction.[1]

Step 2: Synthesis of Intermediate Aldehyde (49)

The pentacyclic ketone (14) is elaborated over multiple steps to the intermediate aldehyde (49).

This transformation involves a one-carbon homologation to introduce the C-16 aldehyde,

followed by a Wittig reaction and hydrolysis.

Step 3: Reduction to Intermediate Alcohol (50)

To a solution of the stable α-aldehyde (49) in ethanol, sodium borohydride (NaBH₄) is added,

and the reaction is stirred at room temperature for 3 hours. The reaction is then quenched, and

the product is extracted to yield the α-alcohol (50).[2]

Step 4: Hydrolysis to 19(S),20(R)-Dihydroperaksine-17-al (1)

The intermediate alcohol (50) is dissolved in acetone, and 1.38 N aqueous hydrochloric acid is

added. The mixture is refluxed to facilitate the hydrolysis of the acetal group, affording

19(S),20(R)-dihydroperaksine-17-al (1). A basic workup is employed for purification.[2]

Step 5: Final Reduction to 19(S),20(R)-Dihydroperaksine (2)

The final step involves the reduction of the aldehyde at C-17 in compound (1) to the

corresponding primary alcohol, yielding 19(S),20(R)-dihydroperaksine (2).
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Quantitative Data
Step Product Yield (%) Reference

Reduction of Aldehyde

(49)
Alcohol (50) 94 [2]

Hydrolysis of Acetal

(50)

Dihydroperaksine-17-

al (1)
96 [2]

Part 2: Proposed Synthesis of 10-
Hydroxydihydroperaksine
The synthesis of 10-Hydroxydihydroperaksine can be envisioned through two primary

strategies:

Linear Synthesis: Starting with a commercially available or synthetically prepared 10-

hydroxy-D-tryptophan derivative and following the established route for dihydroperaksine.

Late-Stage Functionalization: Introducing a hydroxyl group at the C-10 position of a late-

stage intermediate in the dihydroperaksine synthesis.

The late-stage functionalization approach is often more efficient and is outlined below.

Proposed Late-Stage C-10 Hydroxylation
A promising method for the C-10 hydroxylation of the indole nucleus in a complex alkaloid is

through a directed C-H oxidation.

19(S),20(R)-Dihydroperaksine (2) N-Protected DihydroperaksineProtection (e.g., Boc) 10-Hydroxy-N-Protected DihydroperaksineLate-Stage C-H Oxidation 10-HydroxydihydroperaksineDeprotection
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Caption: Proposed late-stage synthesis of 10-Hydroxydihydroperaksine.
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Hypothetical Experimental Protocol: Late-Stage C-10
Hydroxylation
Step 1: N-Protection of Dihydroperaksine

19(S),20(R)-dihydroperaksine (2) is dissolved in a suitable solvent such as dichloromethane. A

protecting group, for example, di-tert-butyl dicarbonate (Boc₂O), is added along with a base like

triethylamine. The reaction is stirred at room temperature until completion, followed by an

aqueous workup and purification to yield the N-protected dihydroperaksine.

Step 2: C-10 Hydroxylation

The N-protected dihydroperaksine is subjected to a C-H oxidation protocol. A possible method

involves the use of a palladium catalyst with an appropriate oxidant. For instance, a solution of

the N-protected intermediate in a solvent like acetic acid could be treated with a palladium(II)

salt and an oxidant such as peracetic acid at a controlled temperature. The reaction progress is

monitored by TLC or LC-MS. Upon completion, the reaction is worked up, and the product is

purified by chromatography.

Step 3: Deprotection

The 10-hydroxy-N-protected dihydroperaksine is dissolved in a suitable solvent (e.g.,

dichloromethane), and a deprotecting agent is added. For a Boc group, trifluoroacetic acid

(TFA) is commonly used. The reaction is stirred at room temperature until the deprotection is

complete. The solvent and excess acid are removed under reduced pressure, and the crude

product is purified to afford 10-Hydroxydihydroperaksine.

Conclusion
This document provides a comprehensive guide to the total synthesis of 19(S),20(R)-

dihydroperaksine, based on established literature. Furthermore, a detailed, albeit hypothetical,

protocol for the synthesis of 10-Hydroxydihydroperaksine via a late-stage C-H oxidation is

presented. This proposed route offers a plausible and efficient strategy for accessing this novel

derivative for further biological evaluation and drug development studies. Researchers are

encouraged to adapt and optimize the proposed conditions based on their experimental

findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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